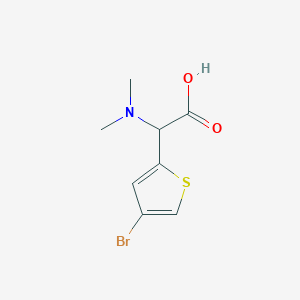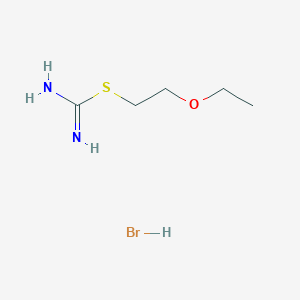
2,4-Dimethyl(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl(trifluoromethylthio)benzene, commonly referred to as 2,4-DMTB, is a compound that has been studied extensively in recent years due to its diverse range of applications. It is a derivative of the aromatic hydrocarbon benzene, which is composed of a single ring of six carbon atoms, and is classified as an organosulfur compound. 2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the manufacture of semiconductors.
Aplicaciones Científicas De Investigación
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers, in the manufacture of semiconductors, and in the study of biochemical and physiological processes.
Mecanismo De Acción
2,4-DMTB is an organic compound that is capable of undergoing a variety of chemical reactions. It is capable of undergoing nucleophilic substitution reactions, in which a nucleophile (an atom or molecule that is attracted to an electron-rich center) reacts with an electrophile (an atom or molecule that is attracted to an electron-poor center). It is also capable of undergoing electrophilic addition reactions, in which an electrophile reacts with an electron-rich center (such as a double bond).
Biochemical and Physiological Effects
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds, and is thus an important compound for laboratory experiments. The advantages of using 2,4-DMTB in laboratory experiments include its high yield and cost-effectiveness. However, it is important to note that 2,4-DMTB is a highly reactive compound and should be handled with care. It is also important to note that the compound should be stored in a cool, dry place and should be handled with protective equipment.
Direcciones Futuras
The use of 2,4-DMTB in scientific research has opened up a variety of potential future directions. One potential direction is the development of new pharmaceuticals and agrochemicals based on 2,4-DMTB. Another potential direction is the development of new polymers and semiconductors based on 2,4-DMTB. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2,4-DMTB, as well as its potential applications in medicine and agriculture. Finally, further research could be conducted to explore new methods of synthesizing 2,4-DMTB, as well as new methods of storing and handling the compound.
Métodos De Síntesis
2,4-DMTB is synthesized through a two-step process. The first step involves the reaction of trifluoromethylthioacetone with an aqueous solution of sodium hydroxide, which yields 2,4-dimethylthioacetone. The second step involves the reaction of 2,4-dimethylthioacetone with an aqueous solution of benzyl bromide, which yields 2,4-DMTB. This synthesis method is cost-effective and efficient, and produces a high yield of the desired product.
Propiedades
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)




![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)



![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)



